(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1238951-37-5
VCID: VC21088186
InChI: InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
SMILES: CC1CNC(CN1C(=O)OC(C)(C)C)C
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate

CAS No.: 1238951-37-5

Cat. No.: VC21088186

Molecular Formula: C11H22N2O2

Molecular Weight: 214.3 g/mol

* For research use only. Not for human or veterinary use.

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate - 1238951-37-5

Specification

CAS No. 1238951-37-5
Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
IUPAC Name tert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate
Standard InChI InChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
Standard InChI Key PGZCVLUQTJRRAA-IUCAKERBSA-N
Isomeric SMILES C[C@H]1CN[C@H](CN1C(=O)OC(C)(C)C)C
SMILES CC1CNC(CN1C(=O)OC(C)(C)C)C
Canonical SMILES CC1CNC(CN1C(=O)OC(C)(C)C)C

Introduction

Physical and Chemical Properties

Molecular Identity and Structure

(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate has well-defined structural and physical properties that determine its behavior in chemical reactions and applications.

Table 1: Basic Molecular Properties

PropertyValue
CAS Number1238951-37-5
Molecular FormulaC11H22N2O2
Molecular Weight214.30 g/mol
IUPAC Nametert-butyl (2S,5S)-2,5-dimethylpiperazine-1-carboxylate
Creation DateSeptember 25, 2008
Last ModifiedMarch 1, 2025

Chemical Identifiers

Various chemical identifiers are used to uniquely represent this compound in chemical databases and literature, facilitating accurate identification and information retrieval.

Table 2: Chemical Identifiers

Identifier TypeValue
InChIInChI=1S/C11H22N2O2/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m0/s1
InChIKeyPGZCVLUQTJRRAA-IUCAKERBSA-N
SMILESC[C@H]1CNC@HC

Physical Properties

The physical properties of (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate influence its handling, purification, and application in various chemical processes.

Table 3: Physical Properties

PropertyValue
Physical StateSolid
Melting Point123°C
Boiling Point280°C (estimated)
Density0.970 g/cm³ (estimated)
AppearanceWhite to off-white solid (typical for similar compounds)

Synonyms and Alternative Nomenclature

The compound is known by several synonyms in scientific literature and commercial catalogs, reflecting different naming conventions and applications.

Table 4: Common Synonyms

Synonym
(2S,5S)-1-Boc-2,5-dimethylpiperazine
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate
TERT-BUTYL (2S,5S)-2,5-DIMETHYLPIPERAZINE-1-CARBOXYLATE
1-PIPERAZINECARBOXYLIC ACID, 2,5-DIMETHYL-, 1,1-DIMETHYLETHYL ESTER, (2S,5S)-
(2S,5S)-2,5-DIMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
cis-1-(tert-butoxycarbonyl)-2,5-dimethylpiperazine

Stereochemistry and Structural Isomers

Stereochemical Significance

The (2S,5S) configuration refers to the absolute stereochemistry at positions 2 and 5 of the piperazine ring, following the Cahn-Ingold-Prelog priority rules. This specific stereochemistry is crucial for its applications, especially in pharmaceutical development where molecular shape directly impacts biological activity.

Related Stereoisomers

Several stereoisomers of this compound exist, each with potentially different chemical and biological properties:

Table 5: Related Stereoisomers

StereoisomerConfigurationCAS Number (if available)
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylateBoth methyl groups in S configuration1238951-37-5
(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylateBoth methyl groups in R configurationAvailable as hydrochloride salt
(2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate2-methyl in R, 5-methyl in S configurationAvailable as hydrochloride salt (792969-69-8)
(2S,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate2-methyl in S, 5-methyl in R configuration548762-66-9

The (2S,5R) and (2R,5S) configurations represent trans isomers with the methyl groups on opposite faces of the piperazine ring, while the (2S,5S) and (2R,5R) configurations are cis isomers with both methyl groups on the same face.

Synthesis and Production

Synthetic Routes

The synthesis of (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate typically involves selective protection of one nitrogen atom in stereochemically pure (2S,5S)-2,5-dimethylpiperazine using di-tert-butyl dicarbonate (Boc₂O).

A general synthetic pathway involves:

  • Preparation or acquisition of stereochemically pure (2S,5S)-2,5-dimethylpiperazine

  • Selective mono-protection with Boc₂O under controlled conditions to favor single nitrogen protection

  • Purification of the product using chromatographic techniques

Stock Solution Preparation

For laboratory use, proper stock solution preparation is essential for accurate experimental results.

Table 6: Stock Solution Preparation Guidelines

Desired ConcentrationAmount of Compound Required (per volume)
1 mM4.6661 mg per 10 mL solvent
5 mM9.3323 mg per 10 mL solvent
10 mM4.6661 mg per 2 mL solvent
ParameterRecommendation
Temperature2-8°C (refrigeration)
Light ExposureProtect from light
MoistureStore away from moisture in sealed containers
Stock Solution Storage-80°C: use within 6 months; -20°C: use within 1 month
Shipping ConditionWith blue ice or at room temperature upon request

Applications in Research and Industry

Pharmaceutical Research and Development

The compound has significant applications in pharmaceutical research due to several key properties:

  • Structural Scaffold: The piperazine ring serves as a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals targeting various diseases.

  • Building Block: It functions as an important intermediate for synthesizing more complex molecules with specific pharmacological properties.

  • Stereochemical Control: The defined stereochemistry allows for the creation of drugs with precise three-dimensional structures, critical for biological activity and receptor specificity.

  • Medicinal Chemistry Applications: Its derivatives are often explored for their potential pharmacological activities, particularly those targeting the central nervous system.

Organic Synthesis Applications

In synthetic organic chemistry, the compound serves as a versatile building block with several advantages:

  • Selective Functionalization: The presence of both a protected and an unprotected nitrogen allows for sequential, selective functionalization strategies.

  • Stereochemical Template: The defined stereochemistry can be transferred to more complex structures, enabling stereoselective synthesis.

  • Diversity-Oriented Synthesis: It can be used as a starting point for creating libraries of compounds with diverse structures but related core features.

Comparison with Related Compounds

Structural Analogues

Understanding the relationship between (2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate and similar compounds helps contextualize its place in organic chemistry and pharmaceutical research.

Table 8: Comparison with Related Compounds

CompoundKey Structural DifferencesMolecular FormulaApplications
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylateReference compoundC11H22N2O2 Pharmaceutical intermediate, synthetic building block
1-Boc-2,2-dimethylpiperazineGeminal dimethyl groups at position 2C11H22N2O2 Similar applications with different stereochemical properties
1-Boc-3,5-dimethylpiperazineMethyl groups at positions 3 and 5C11H22N2O2 Different substitution pattern affecting reactivity and conformation
(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylateIsobutyl groups instead of methyl groupsC17H34N2O2Enhanced lipophilicity, potentially different pharmacokinetic properties

Salt Forms

The compound is also available in salt forms, particularly as hydrochlorides, which offer improved solubility in aqueous media and enhanced stability.

Table 9: Salt Forms

Salt FormMolecular FormulaMolecular WeightCAS Number (if available)
(2S,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate (free base)C11H22N2O2 214.30 g/mol 1238951-37-5
(2S,5S)-1-Boc-2,5-dimethylpiperazine hydrochlorideC11H23ClN2O2250.77 g/molNot specified in search results
(2R,5S)-1-Boc-2,5-dimethylpiperazine hydrochlorideC11H23ClN2O2 250.77 g/mol 792969-69-8
Hazard CategoryInformation
GHS PictogramsWarning pictogram
Signal WordWarning
Hazard StatementsH315; H319; H335 (Skin irritation; Eye irritation; May cause respiratory irritation)
Precautionary StatementsP261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
Research RestrictionsFor research use only. Not for human use or veterinary applications
ParameterSpecification
Minimum Purity97% typically specified
Quality Control MethodsHPLC, NMR, MS (standard analytical methods for structural verification)
CertificatesCertificate of Analysis (COA) available upon request from suppliers
PackagingTypically in sealed containers to prevent moisture and light exposure

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